methyl 4-{5-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate
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Overview
Description
METHYL 4-{5-[(E)-3-AMINO-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOATE is a complex organic compound that features a furan ring substituted with an amino, cyano, and oxo group, linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{5-[(E)-3-AMINO-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOATE typically involves multi-step organic reactions. One common route includes the condensation of a furan derivative with an appropriate benzoate ester under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{5-[(E)-3-AMINO-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 4-{5-[(E)-3-AMINO-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its functional groups.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which METHYL 4-{5-[(E)-3-AMINO-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-{5-[(E)-3-AMINO-2-CYANO-3-OXO-1-PROPENYL]-2-THIENYL}BENZOATE: This compound features a thiophene ring instead of a furan ring, which may result in different chemical reactivity and biological activity.
METHYL 4-{5-[(E)-3-AMINO-2-CYANO-3-OXO-1-PROPENYL]-2-PYRIDYL}BENZOATE: The presence of a pyridine ring can influence the compound’s electronic properties and its interactions with biological targets.
Uniqueness
METHYL 4-{5-[(E)-3-AMINO-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOATE is unique due to its specific combination of functional groups and the furan ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H12N2O4 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
methyl 4-[5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C16H12N2O4/c1-21-16(20)11-4-2-10(3-5-11)14-7-6-13(22-14)8-12(9-17)15(18)19/h2-8H,1H3,(H2,18,19)/b12-8+ |
InChI Key |
IROARFBYJUZQHV-XYOKQWHBSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N |
Origin of Product |
United States |
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